Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[310]hexane-6-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves multiple steps. One common approach is the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method is efficient and allows for the formation of the bicyclic structure with high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce sulfonic acids.
Scientific Research Applications
Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The sulfonamide groups can interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A similar bicyclic compound used in antiviral medications.
Benzenesulfonamide derivatives: Compounds with similar sulfonamide groups used in various pharmaceutical applications.
Uniqueness
Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[310]hexane-6-carboxylate is unique due to its combination of a bicyclic structure and multiple functional groups
Properties
Molecular Formula |
C22H25N3O8S2 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
ethyl 1-[[(4-methylphenyl)sulfonylamino]methyl]-3-(4-nitrophenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C22H25N3O8S2/c1-3-33-21(26)20-19-12-24(35(31,32)18-10-6-16(7-11-18)25(27)28)14-22(19,20)13-23-34(29,30)17-8-4-15(2)5-9-17/h4-11,19-20,23H,3,12-14H2,1-2H3 |
InChI Key |
AVIDPPHISDJGKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2C1(CN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])CNS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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